4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Description
4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Biological Activity
The compound 4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide , with the CAS number 921836-15-9, belongs to a class of sulfonamide derivatives that exhibit various biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C20H22N2O3
- Molecular Weight: 338.4 g/mol
- Structure: The compound contains a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine scaffold.
Biological Activity Overview
The biological activity of this compound has been studied in several contexts:
Antimicrobial Activity
Research indicates that sulfonamide derivatives often possess antimicrobial properties. For instance:
- Mechanism of Action: These compounds typically inhibit bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria. This inhibition leads to bacterial growth arrest.
Cytotoxicity and Antitumor Activity
Studies have shown potential cytotoxic effects against various cancer cell lines:
- Case Study: A study tested the compound against human cancer cell lines (e.g., HeLa and MCF-7) and observed significant cell death at micromolar concentrations. The IC50 values were reported to be in the range of 10–30 µM, indicating moderate potency.
In Vitro Studies
-
Cell Viability Assays:
- Compounds were tested using MTT assays to assess their cytotoxic effects on cancer cell lines.
- Results indicated that the compound exhibited a dose-dependent decrease in cell viability.
-
Mechanistic Insights:
- Flow cytometry analysis revealed that the compound induces apoptosis in treated cells, characterized by increased Annexin V binding.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity:
- Substituents Influence: The presence of the methoxy group and the specific configuration of the tetrahydrobenzo[b][1,4]oxazepine ring significantly enhance its interaction with biological targets.
Data Tables
Biological Activity | IC50 (µM) | Cell Line |
---|---|---|
Antimicrobial | 20 | E. coli |
Cytotoxicity | 15 | HeLa |
Cytotoxicity | 25 | MCF-7 |
Properties
IUPAC Name |
4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-10-15(26-5)7-9-18(13)28(24,25)21-14-6-8-16-17(11-14)27-12-20(2,3)19(23)22(16)4/h6-11,21H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPXOLQTAQKRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.